N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substitutions, offers potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds . The reaction conditions often involve mild heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. Catalysts such as ruthenium or copper are used in dehydrogenative coupling reactions . These methods are designed to be scalable and environmentally friendly, producing minimal byproducts.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target . For instance, in antimicrobial applications, it may inhibit essential bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-5-methyl-1H-pyrazol-4-amine: Similar structure but lacks the benzyl group.
5-Amino-1-ethylpyrazole: Contains an amino group at the 5-position instead of the 4-position.
N-benzyl-1-ethyl-1H-pyrazol-4-amine: Similar but without the methyl group at the 5-position.
Uniqueness
N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its ability to participate in nucleophilic substitution reactions, while the ethyl and methyl groups contribute to its overall stability and lipophilicity .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-benzyl-1-ethyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3/c1-3-16-11(2)13(10-15-16)14-9-12-7-5-4-6-8-12/h4-8,10,14H,3,9H2,1-2H3 |
InChI Key |
RSPCGFWGKLXKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.